4-Bromo-2-methylthiophene

Overview

Description

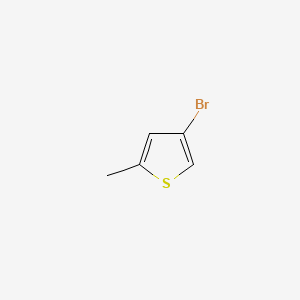

4-Bromo-2-methylthiophene is an organobromine compound with the molecular formula C5H5BrS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is of significant interest due to its applications in organic synthesis and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-2-methylthiophene can be synthesized through various methods. One common approach involves the bromination of 2-methylthiophene using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction typically occurs in the presence of a solvent such as acetic acid or carbon tetrachloride, and the reaction temperature is maintained between 0°C to room temperature .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-methylthiophene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids or esters.

Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can lead to the formation of dihydrothiophenes.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium amide, thiourea, or alkoxides in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.

Suzuki-Miyaura Coupling: Palladium catalysts, such as palladium acetate or tetrakis(triphenylphosphine)palladium(0), are used along with bases like potassium carbonate or sodium hydroxide in solvents like toluene or ethanol.

Major Products:

Substitution Reactions: Products include various substituted thiophenes depending on the nucleophile used.

Coupling Reactions: Biaryl compounds are typically formed.

Oxidation and Reduction: Sulfoxides, sulfones, and dihydrothiophenes are the major products.

Scientific Research Applications

Organic Synthesis

Building Block for Pharmaceuticals and Agrochemicals

4-Bromo-2-methylthiophene serves as a crucial intermediate in the synthesis of various organic compounds. Its bromine atom allows for electrophilic substitution reactions, which are essential in creating complex molecules used in pharmaceuticals and agrochemicals. For example, it has been utilized in the synthesis of antifungal agents and other therapeutic compounds .

| Application | Description |

|---|---|

| Pharmaceuticals | Used to synthesize various drug compounds, particularly antifungals. |

| Agrochemicals | Important for developing pesticides and herbicides. |

Material Science

Conductive Polymers and Electronic Devices

In material science, this compound is employed in the production of conductive polymers, which are vital for electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells. The compound's thiophene ring structure contributes to its electrical conductivity properties .

| Material | Properties |

|---|---|

| Conductive Polymers | Enhances electrical conductivity; used in OLEDs and photovoltaics. |

Catalysis

Promoting Carbon-Carbon Bond Formation

As a catalyst, this compound facilitates carbon-carbon bond formation, which is pivotal in synthesizing complex organic molecules. This application is particularly relevant in the pharmaceutical industry where complex structures are often required .

| Catalytic Role | Importance |

|---|---|

| Carbon-Carbon Bond Formation | Essential for synthesizing complex molecules in drug development. |

Environmental Chemistry

Pollutant Breakdown and Remediation

Research has indicated that this compound can be used in environmental remediation efforts. It has shown potential in breaking down pollutants in contaminated soils and water sources, making it valuable for environmental cleanup processes .

| Environmental Application | Impact |

|---|---|

| Pollutant Breakdown | Aids in the remediation of contaminated sites by degrading harmful substances. |

Flavor and Fragrance Industry

Aromatic Properties

The compound is also explored for its unique aromatic properties, making it a candidate for use in flavoring agents and fragrances. Its distinct scent profile can enhance various products within this industry .

Case Study 1: Synthesis of Antifungal Agents

A study demonstrated that derivatives of this compound exhibited strong antifungal activity against several strains of fungi. The research highlighted the compound's role as a precursor for synthesizing effective antifungal medications.

Case Study 2: Development of Conductive Polymers

Research into the use of this compound in conductive polymers revealed that it significantly improved the electrical properties of polymer films used in OLEDs. The study concluded that incorporating this compound could lead to more efficient energy conversion in electronic devices.

Mechanism of Action

The mechanism of action of 4-Bromo-2-methylthiophene depends on its application:

In Organic Synthesis: It acts as an electrophile in substitution and coupling reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds.

In Biological Systems: The compound or its derivatives may interact with specific enzymes or receptors, inhibiting their activity or modulating their function.

Comparison with Similar Compounds

- 2-Bromo-3-methylthiophene

- 4-Bromo-2,3-dimethylthiophene

- 2-Bromothiophene

- 3-Bromothiophene

- 2-Bromobenzothiophene

Comparison: 4-Bromo-2-methylthiophene is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. Compared to other bromothiophene derivatives, it offers distinct advantages in certain synthetic applications, particularly in the formation of biaryl compounds through coupling reactions .

Biological Activity

4-Bromo-2-methylthiophene is an organosulfur compound that has garnered attention for its diverse biological activities and potential applications in pharmaceuticals and agrochemicals. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and implications in various fields.

Chemical Structure and Properties

This compound is characterized by a thiophene ring substituted with a bromine atom and a methyl group. Its molecular formula is with a molecular weight of 177.06 g/mol. The presence of the sulfur atom in the thiophene ring contributes to its unique electronic properties, making it a versatile building block in organic synthesis and drug development .

Antibacterial Properties

Research indicates that derivatives of this compound exhibit significant antibacterial activity. For instance, studies have shown that certain derivatives can effectively inhibit the growth of gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This suggests potential applications in developing new antibiotics to combat resistant strains of bacteria .

Anti-inflammatory Effects

Another area of interest is the compound's anti-inflammatory properties. Preliminary studies suggest that this compound can modulate biological pathways associated with inflammation, which could be beneficial in treating inflammatory diseases. Further investigation into its mechanisms could lead to the development of novel anti-inflammatory agents .

Antifungal Activity

The antifungal potential of this compound has also been explored. Research indicates that certain derivatives can inhibit fungal growth, suggesting applications in agricultural settings as fungicides. This is particularly relevant as the need for effective crop protection solutions grows amidst increasing agricultural challenges .

The biological activity of this compound is attributed to its ability to interact with various biological targets. For example:

- Enzyme Inhibition : Some studies suggest that it may inhibit specific enzymes involved in microbial metabolism, thereby disrupting their growth.

- Cell Signaling Modulation : The compound may influence cell signaling pathways related to inflammation and immune responses, although the exact pathways remain to be fully elucidated .

Case Study 1: Antibacterial Activity Against MRSA

In a controlled laboratory setting, researchers tested various concentrations of this compound derivatives against MRSA strains. The results indicated a dose-dependent inhibition of bacterial growth, with some derivatives exhibiting minimum inhibitory concentrations (MICs) comparable to existing antibiotics .

Case Study 2: Anti-inflammatory Potential

A study investigated the effects of this compound on inflammatory markers in vitro using human cell lines. The findings demonstrated a significant reduction in pro-inflammatory cytokines when treated with the compound, suggesting its potential as an anti-inflammatory agent .

Applications in Drug Development

Given its promising biological activities, this compound serves as a valuable precursor for synthesizing biologically active compounds. Its derivatives are being explored for their potential therapeutic applications in treating infections and inflammatory diseases. The ongoing research aims to optimize these compounds for enhanced efficacy and safety profiles .

Comparative Analysis with Related Compounds

The following table summarizes key features and biological activities of compounds related to this compound:

| Compound Name | Structure | Key Features | Biological Activity |

|---|---|---|---|

| 4-Bromo-3-methylthiophene | C5H5BrS | Different reactivity due to bromine position | Antimicrobial properties |

| 3-Bromo-2-methylthiophene | C5H5BrS | Structural variation affects activity | Potential antifungal effects |

| 4-Methylthiophene | C5H6S | Lacks bromine; simpler analog | Baseline for comparison |

| 4-Bromo-thiophene | C4H3BrS | Simpler thiophene derivative | Useful for studying substitution effects |

Q & A

Basic Research Questions

Q. What are the most common synthetic routes for 4-bromo-2-methylthiophene, and how can their efficiency be optimized?

this compound is typically synthesized via halogenation or halogen-dance reactions. For example, direct bromination of 2-methylthiophene using bromine or N-bromosuccinimide (NBS) under controlled conditions yields the product. However, competing side reactions (e.g., over-bromination) require careful optimization of reaction time, temperature, and stoichiometry. A "halogen dance" method, involving rearrangement of bromine substituents on the thiophene ring, has also been reported . Yield optimization can be achieved via quenching intermediates and using catalysts like Lewis acids.

Q. What characterization techniques are essential for verifying the purity and structure of this compound?

Key techniques include:

- NMR Spectroscopy : H NMR (e.g., δ 2.16 ppm for the methyl group and δ 6.30–6.78 ppm for aromatic protons) confirms substituent positions .

- Mass Spectrometry : A molecular ion peak at m/z 208/210 (Br isotope pattern) validates the molecular formula .

- Elemental Analysis : Confirms C, H, Br, and S content (e.g., CHBrOS) .

- Melting Point : Consistency with literature values (if crystalline) ensures purity.

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

Density functional theory (DFT) can model electronic properties (e.g., Fukui indices) to predict regioselectivity in Suzuki-Miyaura couplings. For example, the bromine atom at the 4-position acts as an electrophilic site, enabling palladium-catalyzed coupling with aryl boronic acids (e.g., 3-nitrophenylboronic acid, yielding 2-methyl-4-(3-nitrophenyl)thiophene with 42% yield) . Solvent effects and steric hindrance from the methyl group should be incorporated into DFT models for accuracy.

Q. How can crystallographic tools like SHELXL refine the structure of derivatives synthesized from this compound?

SHELXL is used for small-molecule crystal structure refinement. For example, derivatives like benzo[b]thiophene 1,1-dioxides (synthesized from this compound) can be analyzed using SHELXL to determine bond lengths, angles, and torsional parameters. The software’s robust handling of twinned or high-resolution data ensures precise refinement .

Q. What strategies resolve contradictions in reaction yields or spectroscopic data for this compound derivatives?

- Reaction Yield Discrepancies : Compare reaction conditions (e.g., oxidation of this compound to its dioxide yielded 29% under one protocol ). Optimize catalysts (e.g., transition-metal catalysts) or solvent systems.

- NMR Data Conflicts : Validate assignments using 2D NMR (COSY, HSQC) and cross-reference with crystallographic data .

Q. How does the methyl group in this compound influence its electronic and steric properties in organometallic reactions?

The methyl group at the 2-position induces steric hindrance, directing cross-coupling reactions to the 4-bromo position. Electronically, it slightly donates electron density via hyperconjugation, modulating the thiophene ring’s reactivity. This has been demonstrated in Suzuki couplings where steric effects reduce byproduct formation .

Q. Methodological Challenges

Q. What experimental protocols ensure reproducibility in synthesizing this compound-based co-crystals?

- Crystallization : Use slow evaporation in solvents like dichloromethane/hexane.

- Data Collection : Employ single-crystal X-ray diffraction with programs like ORTEP-3 for visualization .

- Validation : Compare unit cell parameters with literature and check for twinning using SHELXT .

Q. How can green chemistry principles be applied to improve the sustainability of this compound synthesis?

- Solvent Selection : Replace halogenated solvents with biodegradable alternatives (e.g., ethanol/water mixtures).

- Catalysis : Use recyclable catalysts (e.g., immobilized palladium nanoparticles) for cross-coupling reactions.

- Waste Reduction : Optimize stoichiometry to minimize excess brominating agents .

Properties

IUPAC Name |

4-bromo-2-methylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrS/c1-4-2-5(6)3-7-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABMUSXPGSSMPLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CS1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70348582 | |

| Record name | 4-bromo-2-methylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70348582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29421-92-9 | |

| Record name | 4-bromo-2-methylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70348582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-2-methylthiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.